Ethyl propenyl ether

Catalog No.
S3720452
CAS No.
4696-26-8
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl propenyl ether

CAS Number

4696-26-8

Product Name

Ethyl propenyl ether

IUPAC Name

(E)-1-ethoxyprop-1-ene

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+

InChI Key

XDHOEHJVXXTEDV-HWKANZROSA-N

SMILES

CCOC=CC

Canonical SMILES

CCOC=CC

Isomeric SMILES

CCO/C=C/C

The exact mass of the compound Ethyl propenyl ether is 86.073164938 g/mol and the complexity rating of the compound is 39.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Solvent: Ethyl propenyl ether possesses some solvent properties, but its flammability and irritant nature make it a poor choice for most laboratory applications. Safer and more versatile alternatives are readily available.
  • Organic Synthesis: Due to the presence of an ether functional group and a double bond, ethyl propenyl ether could potentially be used as a starting material for organic synthesis. However, its reactivity can be challenging to control, and other more readily available starting materials are typically preferred.
  • Toxicity Studies: Some limited animal studies have been conducted on the inhalation toxicity of ethyl propenyl ether's close relative, ethyl vinyl ether []. These studies aimed to assess the effects of repeated exposure, but the chosen concentrations were high enough to induce a mild anesthetic effect, limiting the generalizability of the findings.

Ethyl propenyl ether, also known as cis-1-propenyl ethyl ether, is an organic compound with the molecular formula C5H10OC_5H_{10}O and a molecular weight of approximately 86.1323 g/mol. It exists as a colorless liquid that is highly flammable and can cause skin irritation upon contact . The compound is characterized by the presence of an ether functional group, which contributes to its reactivity and potential applications in various chemical processes.

, particularly those involving radical species. One notable reaction is its interaction with hydroxyl radicals, where it undergoes proton transfer and subsequent transformations. Experimental studies have shown that the reaction kinetics can be analyzed using techniques like proton-transfer-reaction mass spectrometry . Additionally, it can undergo isomerization in liquid phases, leading to different structural forms depending on the conditions .

The biological activity of ethyl propenyl ether has been linked to its toxicological properties. It is classified as a hazardous substance due to its potential to cause acute health effects upon exposure. The compound is known to be irritating to the skin and eyes, and inhalation of its vapors may lead to respiratory issues . Further studies are required to fully elucidate its biological mechanisms and potential therapeutic applications.

Ethyl propenyl ether can be synthesized through various methods, including:

  • Alkylation Reactions: These involve the reaction of propenol with ethyl halides under acidic or basic conditions.
  • Dehydration of Alcohols: Dehydrating a mixture of ethanol and propylene can yield ethyl propenyl ether.
  • Radical Initiated Reactions: Using radical initiators to promote the reaction between ethylene and alcohols can also produce this compound.

These methods highlight the versatility in synthesizing ethyl propenyl ether while emphasizing the importance of controlling reaction conditions to achieve desired yields.

Ethyl propenyl ether finds applications in several areas:

  • Chemical Intermediate: It serves as a precursor for various organic syntheses, particularly in the production of pharmaceuticals and agrochemicals.
  • Solvent: Due to its solvent properties, it is used in formulations requiring non-polar solvents.
  • Flavors and Fragrances: Its unique odor profile makes it suitable for use in flavoring agents and perfumes.

The compound's reactivity allows it to be utilized in diverse chemical processes across different industries.

Studies on the interactions of ethyl propenyl ether with other chemical species have revealed important insights into its reactivity. For example, research has focused on its reactions with hydroxyl radicals, which are prevalent in atmospheric chemistry. These studies help understand how ethyl propenyl ether behaves under various environmental conditions and contribute to modeling its fate in atmospheric processes .

Ethyl propenyl ether shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl propyl etherC5H12OC_5H_{12}OMore saturated; less reactive due to lack of double bond
Propylene oxideC3H6OC_3H_{6}OCyclic structure; used primarily as an epoxide
Methyl vinyl etherC5H10OC_5H_{10}OSimilar reactivity; used in polymer synthesis

Ethyl propenyl ether's distinguishing feature is its unsaturation (double bond), which imparts unique reactivity compared to fully saturated ethers like ethyl propyl ether. This unsaturation allows for participation in addition reactions that saturated analogs cannot undergo.

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

86.073164938 g/mol

Monoisotopic Mass

86.073164938 g/mol

Heavy Atom Count

6

UNII

JH817DUE12

Wikipedia

(E)-1-propenyl ethyl ether

Dates

Last modified: 07-27-2023

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